(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Overview
Description
Potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance
YM-01 Tosylate is a potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance.
Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activity
Compounds with a thiazolidinone ring have been synthesized and evaluated for their anticonvulsant activities. For example, a study conducted by Faizi et al. (2017) on novel 4-thiazolidinone derivatives demonstrated considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds, due to their binding affinity to benzodiazepine receptors, exhibited significant sedative-hypnotic activity without impairing learning and memory in experimental conditions, indicating the potential for central nervous system applications (Faizi et al., 2017).
Photodynamic Therapy for Cancer Treatment
Research on benzothiazole derivatives has explored their use in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzothiazole derivative groups, showing high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in PDT, indicating a promising application in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The synthesis of benzimidazole derivatives with thiazolidinone and benzothiazole moieties has also been explored for their anticancer activities. For instance, Refaat (2010) reported the synthesis of various 2-substituted benzimidazoles that exhibited antitumor activity against several human cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Refaat, 2010).
Molecular Structure and Tautomerism
The crystal structure and tautomerism of compounds containing benzothiazole and thiazolidinone moieties have been studied to understand their chemical behavior better. Li et al. (2014) distinguished tautomers in the crystal structure of a related compound, contributing to the understanding of its chemical properties and reactivity (Li, Bond, Johansson, & van de Streek, 2014).
Mechanism of Action
Target of Action
HSP70-IN-4, also known as 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate, primarily targets the Heat Shock Protein 70 (HSP70) family . The HSP70 family is a class of molecular chaperones that are ubiquitously expressed and associated with all subcellular compartments . They play a critical role in protein synthesis and transport to maintain protein homeostasis .
Mode of Action
HSP70-IN-4 interacts with its target, HSP70, to modulate its function. HSP70 has been shown to inhibit apoptosis acting on the caspase-dependent pathway at several steps both upstream and downstream of caspase activation and on the caspase-independent pathway . HSP70-IN-4, as an inhibitor, is likely to disrupt these interactions, thereby modulating the function of HSP70.
Biochemical Pathways
HSP70 regulates important phenotypes such as tumor cell survival and proliferation by regulating a variety of key proteins in cancer-related signaling pathways . Mechanistically, overexpressed Hsp70 blocks NF-κB activation and p50/p65 nuclear translocation through inhibition of IKK mediated IκB (NF-κB inhibitor) phosphorylation . Therefore, HSP70-IN-4 could potentially affect these pathways by inhibiting HSP70.
Pharmacokinetics
The general understanding of hsp70 suggests that it plays a role in protein translocation across membranes , which could potentially influence the bioavailability of HSP70-IN-4.
Result of Action
The inhibition of HSP70 by HSP70-IN-4 could lead to a reduction in tumor growth and even cause their complete regression . This is because HSP70 is often overexpressed in cancer cells and contributes to oncogenesis and resistance to chemotherapy .
Action Environment
The action of HSP70-IN-4 can be influenced by various environmental factors. For instance, HSP70 is a stress-responsive protein that is induced by adverse environmental conditions . Therefore, the efficacy and stability of HSP70-IN-4 could potentially be affected by the stress conditions of the cellular environment.
properties
IUPAC Name |
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.C7H8O3S/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b20-18+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUCXXZZKSMBOJ-KPJFUTMLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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